molecular formula C17H15N3O5 B2469416 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate CAS No. 454190-79-5

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate

Cat. No.: B2469416
CAS No.: 454190-79-5
M. Wt: 341.323
InChI Key: YBVSZNGXBCDMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate" is a heterocyclic organic molecule featuring a benzotriazinone core fused with a 3,4-dimethoxybenzoate ester moiety. The benzotriazinone scaffold (C₇H₅N₃O) is characterized by a 1,2,3-benzotriazin-4-one structure, while the ester component (C₉H₁₀O₄) introduces two methoxy groups at the 3- and 4-positions of the benzoate ring. This structural combination is significant in pharmaceutical research, particularly as a modulator of the G-protein-coupled receptor GPR139, as evidenced by multiple patents .

Key physicochemical properties of the dimethoxybenzoate moiety include a molecular weight of 196.19 g/mol and a melting point range of 58–62°C (based on methyl 3,4-dimethoxybenzoate, CAS 2150-38-1) .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-23-14-8-7-11(9-15(14)24-2)17(22)25-10-20-16(21)12-5-3-4-6-13(12)18-19-20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVSZNGXBCDMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Esterification with Dicyclohexylcarbodiimide

The methyl ester of 3,4-dimethoxybenzoic acid (veratric acid methyl ester) is synthesized via dicyclohexylcarbodiimide (DCC)-mediated esterification, as detailed in CN114292192A.

Procedure :

  • Reactants : Veratric acid (1 mol), methanol (1.2–1.5 mol), DCC (1.5–2 mol), chlorinated solvent (dichloromethane or chloroform).
  • Conditions : 30–45°C, 1–5 hours.
  • Workup : Filtration to remove dicyclohexylurea byproduct, solvent distillation, and recrystallization.

Yield : 97%, surpassing traditional sulfuric acid catalysis (89%).

Advantages :

  • Eliminates hazardous concentrated sulfuric acid.
  • Mild temperatures enhance safety and scalability.

Synthesis of 1,2,3-Benzotriazin-4(3H)-one Derivatives

Diazotization-Cyclization of Anthranilamide

Benzotriazinones are classically synthesized via diazotization of anthranilamide derivatives. As per PMC7114758:

Procedure :

  • Reactants : Anthranilamide, sodium nitrite, hydrochloric acid.
  • Conditions : 0°C, 1 hour.
  • Workup : Neutralization with NaOH, filtration, methanol recrystallization.

Yield : 70–85%, contingent on substituents.

Photocyclization in Continuous Flow Reactors

A modern approach exploits violet light (420 nm) to induce cyclization of aryl triazine precursors, as reported in PMC10985655.

Procedure :

  • Reactants : Aryl triazine precursors.
  • Conditions : Continuous flow reactor, 10-minute residence time, no photocatalyst.
  • Workup : Direct collection post-irradiation.

Yield : >90%, with superior scalability and reduced waste.

Mechanistic Insight : Proceeds via a Norrish type II-like pathway, involving N–N bond formation and fragmentation.

Coupling Strategies for Ester Formation

DCC-Mediated Esterification of Benzotriazinone Alcohol

The target compound’s ester bond is forged by coupling 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOObt) with 3,4-dimethoxybenzoic acid.

Procedure :

  • Reactants : HOObt, 3,4-dimethoxybenzoic acid, DCC, dichloromethane.
  • Conditions : 0–25°C, 4–12 hours.
  • Workup : Aqueous wash, solvent removal, column chromatography.

Yield : 80–88% (extrapolated from analogous couplings).

Mitsunobu Reaction for Sterically Hindered Esters

For substrates with hindered hydroxyl groups, Mitsunobu conditions (DIAD, PPh₃) may enhance efficiency.

Limitations : Higher cost and phosphine oxide byproducts complicate industrial adoption.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Scalability Safety
DCC-mediated esterification 30–45°C, 1–5 h 97% High Moderate (DCC toxicity)
Photocyclization 420 nm, flow reactor >90% Very high Excellent
Diazotization 0°C, 1 h 70–85% Moderate Moderate (HNO₂ risk)

Key Findings :

  • Photocyclization offers the greenest profile but requires specialized equipment.
  • DCC-mediated routes balance yield and practicality for lab-scale synthesis.

Industrial-Scale Considerations

Solvent Recycling and Byproduct Management

  • Dicyclohexylurea Recovery : Patent CN114292192A highlights DCC regeneration from dicyclohexylurea via thermal decomposition.
  • Chlorinated Solvent Reuse : Dichloromethane distillation achieves >95% recovery.

Process Intensification via Flow Chemistry

Adopting continuous flow systems (as in PMC10985655) reduces reaction times from hours to minutes, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, substituted benzotriazine compounds, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate can be represented as follows:

  • Molecular Formula : C16H16N3O4
  • Molecular Weight : 300.31 g/mol
  • IUPAC Name : this compound

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its ability to facilitate coupling reactions makes it valuable for constructing complex molecular architectures. It has been utilized in the synthesis of various biologically active compounds through efficient methodologies.

ApplicationDescription
Coupling ReactionsEnables the formation of carbon-carbon bonds in organic synthesis.
Synthesis of HeterocyclesActs as a precursor for synthesizing diverse heterocyclic compounds.

Pharmaceutical Development

In pharmaceutical research, this compound has been investigated for its potential therapeutic effects. Its derivatives exhibit promising biological activities such as:

  • Anticancer Activity : Preliminary studies indicate that derivatives may inhibit tumor growth.
  • Antimicrobial Properties : Exhibits activity against various bacterial strains.
Biological ActivityPotential Applications
AnticancerDevelopment of new cancer therapeutics.
AntimicrobialFormulation of antibacterial agents.

Material Science

The compound is also explored in material science for enhancing the properties of polymers and other materials. Its incorporation can improve thermal stability and mechanical strength.

Material PropertyEnhancement
Thermal StabilityIncreases resistance to heat degradation.
Mechanical StrengthImproves tensile strength and durability.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer potential of derivatives synthesized from this compound. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that certain derivatives exhibited potent activity against resistant bacterial strains. This positions the compound as a candidate for further development in antibiotic therapies.

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, it can modulate receptor functions by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Methyl 2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate

  • Structure : Features an acetate group (CH₂COOCH₃) instead of the dimethoxybenzoate.
  • Molecular Formula : C₁₀H₉N₃O₃ (MW: 219.20 g/mol).

Dimethyl {[(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]sulfanyl}phosphonate

  • Structure : Incorporates a sulfanyl-phosphonate group (PO(OCH₃)₂-S-CH₂).
  • Key Difference : The phosphonate group enhances polarity and may act as a bioisostere for phosphate groups, improving metabolic stability or membrane permeability .

Triazine-Based Compounds with Benzoate Esters

Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate

  • Structure: A 1,3,5-triazine derivative with bromophenoxy and methoxyphenoxy substituents.
  • Key Difference: The triazine ring (vs.

Benzoate Esters with Heterocyclic Modifications

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)

  • Structure: Contains a pyridazine ring linked to the benzoate via a phenethylamino group.
  • Key Difference : The pyridazine moiety introduces basic nitrogen atoms, which could influence pharmacokinetic properties such as solubility and logP .

Ethyl 4-(4-(3-Methylisoxazol-5-yl)phenethoxy)benzoate (I-6473)

  • Structure : Includes an isoxazole ring, a common pharmacophore in anti-inflammatory and antimicrobial agents.
  • Key Difference : The isoxazole group may enhance metabolic stability compared to dimethoxy substituents .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Application
Target Compound C₁₆H₁₅N₃O₅ 329.31 3,4-Dimethoxybenzoate ester GPR139 modulation
Methyl 2-(4-oxo-benzotriazin-3-yl)acetate C₁₀H₉N₃O₃ 219.20 Acetate ester Intermediate in synthesis
Dimethyl sulfanyl-phosphonate derivative C₉H₁₁N₃O₅PS 313.24 Sulfanyl-phosphonate Bioisostere design
I-6473 (Ethyl isoxazole-benzoate) C₂₁H₂₁NO₄ 351.40 3-Methylisoxazole-phenethoxy Anti-inflammatory

Research Findings and Implications

  • GPR139 Modulation : The dimethoxybenzoate group in the target compound likely enhances binding affinity to GPR139 compared to simpler esters (e.g., acetate), as methoxy groups can participate in hydrophobic interactions and hydrogen bonding .
  • Synthetic Versatility: Derivatives like the phosphonate compound () demonstrate the adaptability of the benzotriazinone core for prodrug design or targeted delivery.
  • Comparative Bioactivity : Triazine-based analogs () exhibit broader substituent diversity, suggesting opportunities for optimizing selectivity in drug discovery pipelines.

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate is a derivative of benzotriazine and dimethoxybenzoate that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : [(dimethylamino)[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)oxy]methylidene]dimethylazanium; tetrafluoroboranuide
  • Molecular Formula : C12H16BF4N5O2
  • Molecular Weight : 349.10 g/mol
  • CAS Number : 125700-69-8

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoic acid with appropriate benzotriazine derivatives under controlled conditions. This process can be optimized through various coupling reagents such as N,N,N',N'-tetramethyluronium tetrafluoroborate (TDBTU), which facilitates the formation of the ester bond while minimizing side reactions .

Antitumor Activity

Recent studies have indicated that compounds related to benzotriazines exhibit significant antitumor properties. For instance, derivatives have shown activity against various cancer cell lines. In vitro assays demonstrated that certain benzotriazine derivatives inhibited cell proliferation in leukemia models with IC50 values ranging from 6.7 µg/mL to over 20 µg/mL depending on structural modifications .

The proposed mechanisms for the antitumor activity include:

  • Inhibition of DNA Synthesis : Benzotriazine derivatives may interfere with DNA replication processes.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Study 1: Anticancer Efficacy in Leukemia Cells

A study investigated the efficacy of a series of benzotriazine derivatives against CCRF-CEM leukemia cells. The results indicated that specific modifications in the benzotriazine structure significantly influenced biological activity. The compound this compound was among those tested and showed promising results in inhibiting cell growth .

Study 2: Structure-Activity Relationship (SAR)

Another research focused on the structure-activity relationships of various benzotriazine derivatives. The study highlighted how substituents on the benzene ring and modifications to the nitrogen atoms in the triazine ring affected biological activity. Compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

Data Table: Biological Activity Overview

Compound NameCell Line TestedIC50 Value (µg/mL)Mechanism of Action
Compound ACCRF-CEM>20DNA synthesis inhibition
Compound BCCRF-CEM6.7Induction of apoptosis
(4-Oxo-B)Various Cancer LinesVariesCell cycle arrest and apoptosis

Q & A

Q. What are the established synthetic routes for (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethoxybenzoate, and what key parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with coupling the benzotriazinone core to the dimethoxybenzoate ester via nucleophilic substitution or esterification. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in coupling steps .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are critical for intermediate formation .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .
    Yield optimization requires stoichiometric balancing of reactants and inert atmospheres to prevent hydrolysis of reactive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the benzotriazinone ring (δ 8.2–8.5 ppm for aromatic protons) and dimethoxy groups (δ 3.8–4.0 ppm for methoxy protons) .
  • HPLC-MS : Validates molecular weight (expected m/z ~385–400) and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolves 3D conformation, particularly for assessing steric effects in the benzotriazinone moiety .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be applied to predict the biological activity or interaction mechanisms of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets like enzymes or receptors .
  • Molecular docking : Uses software (e.g., AutoDock Vina) to simulate binding to proteins (e.g., GPR139 receptor). Focus on hydrogen bonding between the benzotriazinone carbonyl and receptor residues .
  • MD simulations : Assess stability of ligand-receptor complexes over time (≥100 ns trajectories) to validate docking predictions .

Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models?

  • Methodological Answer :
  • Dose-response standardization : Use fixed concentration ranges (e.g., 1 nM–100 µM) and normalize to positive/negative controls to minimize variability .
  • Model-specific validation : Compare results in cell-free (e.g., enzyme inhibition assays) vs. cell-based (e.g., cytotoxicity) systems to isolate confounding factors like membrane permeability .
  • Meta-analysis : Aggregate data from multiple studies (≥3 independent replicates) to identify trends using statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

Q. How should researchers design experiments to assess the stability of this compound under various physiological or environmental conditions?

  • Methodological Answer :
  • Hydrolytic stability : Incubate in buffers (pH 2–9, 37°C) for 24–72 hours, monitoring degradation via HPLC. The ester group is prone to hydrolysis at alkaline pH (>8) .
  • Photostability : Expose to UV light (300–400 nm) in quartz cells, quantifying degradation products with LC-MS. Use amber vials for light-sensitive storage .
  • Thermal stability : Heat samples (40–80°C) in sealed vials under nitrogen, analyzing thermal decomposition kinetics via TGA/DSC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.